2-Iodomethylindoline
Overview
Description
2-Iodomethylindoline is an organic compound belonging to the indole family, characterized by the presence of an iodine atom attached to the methyl group on the indoline ring. Indoline derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodomethylindoline typically involves the iodination of methylindoline. One common method is the reaction of methylindoline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an iodonium ion intermediate, which then reacts with the indoline ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Iodomethylindoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives, which are important intermediates in the synthesis of many bioactive compounds.
Reduction Reactions: The reduction of the indoline ring can lead to the formation of indoline derivatives with different substitution patterns.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products Formed:
- Substitution reactions yield various substituted indoline derivatives.
- Oxidation reactions produce indole derivatives.
- Reduction reactions result in reduced indoline derivatives with different substitution patterns.
Scientific Research Applications
2-Iodomethylindoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodomethylindoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-Bromomethylindoline: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activities.
2-Chloromethylindoline: Contains a chlorine atom and may have different chemical and biological properties.
2-Fluoromethylindoline: Features a fluorine atom and may show unique reactivity and biological effects.
Uniqueness: 2-Iodomethylindoline is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. The larger size and higher polarizability of iodine compared to other halogens can result in distinct chemical and biological properties.
Properties
IUPAC Name |
2-(iodomethyl)-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDKWBOHZIGPCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376669 | |
Record name | 2-IODOMETHYLINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150535-13-0 | |
Record name | 2-IODOMETHYLINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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